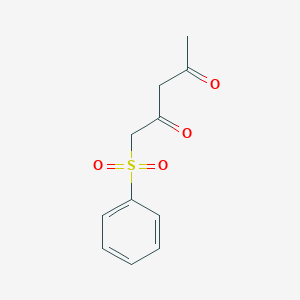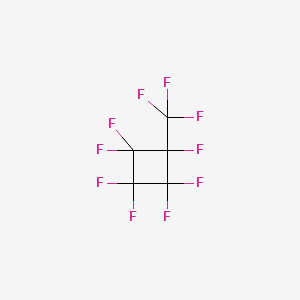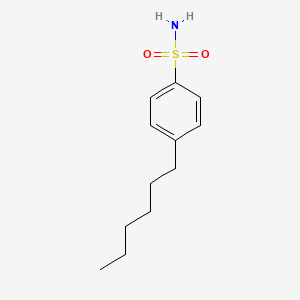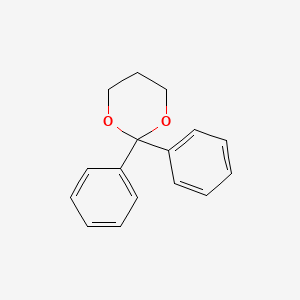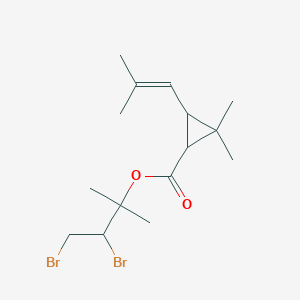
7,10-Methanofluoranthene, 6b,7,10,10a-tetrahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,10-Methanofluoranthene, 6b,7,10,10a-tetrahydro- is a polycyclic aromatic hydrocarbon (PAH) derivative It is known for its unique structure, which includes a methano bridge that connects two of its carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Methanofluoranthene, 6b,7,10,10a-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product. The choice of solvents, catalysts, and purification techniques can vary depending on the specific requirements of the production process.
化学反应分析
Types of Reactions
7,10-Methanofluoranthene, 6b,7,10,10a-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols. Substitution reactions can produce a variety of substituted derivatives.
科学研究应用
7,10-Methanofluoranthene, 6b,7,10,10a-tetrahydro- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: It is investigated for its potential biological activity, including its interactions with enzymes and cellular components.
Medicine: Research explores its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 7,10-Methanofluoranthene, 6b,7,10,10a-tetrahydro- involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The compound’s effects are mediated through pathways that include binding to specific sites on proteins or nucleic acids, altering their function or activity. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
相似化合物的比较
Similar Compounds
Fluoranthene: A parent compound without the methano bridge.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with a different structure.
Chrysene: A four-ring PAH with a similar size but different connectivity.
Uniqueness
7,10-Methanofluoranthene, 6b,7,10,10a-tetrahydro- is unique due to its methano bridge, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
6143-34-6 |
|---|---|
分子式 |
C17H14 |
分子量 |
218.29 g/mol |
IUPAC 名称 |
pentacyclo[7.6.1.111,14.05,16.010,15]heptadeca-1,3,5(16),6,8,12-hexaene |
InChI |
InChI=1S/C17H14/c1-3-10-4-2-6-14-15(10)13(5-1)16-11-7-8-12(9-11)17(14)16/h1-8,11-12,16-17H,9H2 |
InChI 键 |
AMQRRWXISNUFLH-UHFFFAOYSA-N |
规范 SMILES |
C1C2C=CC1C3C2C4=CC=CC5=C4C3=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[1,4-Phenylenebis(methylene)]dianiline](/img/structure/B14742079.png)

![ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate](/img/structure/B14742097.png)
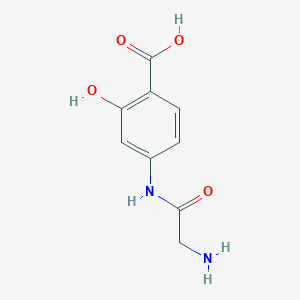
![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide;phosphoric acid](/img/structure/B14742123.png)
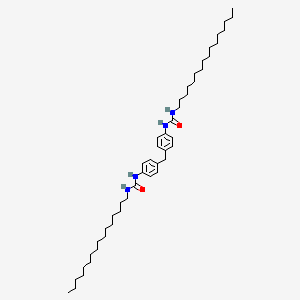
![Ethyl 6-[(ethoxycarbonyl)amino]hexanoate](/img/structure/B14742136.png)

![N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B14742147.png)
